N1,N1-DIETHYL-N4-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE
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Overview
Description
“N,N-Diethyl-N’-(4-pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine” is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a benzene ring substituted with a pyridine-thiazole moiety and diethylamine groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Diethyl-N’-(4-pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and a haloketone, the thiazole ring can be formed through a cyclization reaction.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Diethylamine Groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,N-Diethyl-N’-(4-pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N,N-Diethyl-N’-(4-pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine” would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-aminobenzene: A simpler aromatic amine with similar diethylamine groups.
Pyridine-2-thiazole: A compound with a similar pyridine-thiazole moiety.
Benzene-1,4-diamine: A basic aromatic diamine structure.
Uniqueness
“N,N-Diethyl-N’-(4-pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine” is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both diethylamine groups and the pyridine-thiazole moiety distinguishes it from simpler aromatic amines and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N4S |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H20N4S/c1-3-22(4-2)15-10-8-14(9-11-15)20-18-21-17(13-23-18)16-7-5-6-12-19-16/h5-13H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
ALRMSYIIXKAFEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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